molecular formula C12H8F2N2O4 B1457911 1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1616500-63-0

1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1457911
M. Wt: 282.2 g/mol
InChI Key: PMUOCGCLCJGBRA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the difluorophenyl group suggests that it might have interesting chemical properties due to the electronegativity of the fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the difluorophenyl and carboxylic acid groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluorophenyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically quite reactive, and the pyridazine ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could affect its solubility and stability .

Scientific Research Applications

Antibacterial Agents

Research into arylfluoronaphthyridine antibacterial agents has revealed the synthesis of novel derivatives characterized by fluorine atoms and substituted phenyl groups at specific positions, showing significant antibacterial activity. The structure-activity relationship analysis suggests that specific substituents enhance the antibacterial potency of these compounds (Chu et al., 1986).

Synthesis and Characterization

Studies on the synthesis of fluorinated pyridazinone derivatives through solvent-free methods have been reported, providing insights into their structural characteristics and potential for further application in scientific research. These studies involve microwave irradiation techniques and crystallographic analysis to explore the properties of the synthesized compounds (Sowmya et al., 2013).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds using domino reactions of diaza compounds with halogen-coactivated methylene or methine compounds has led to the creation of novel hydrazones, dihydropyridazines, and aminopyrroles. These studies highlight the versatility of diaza compounds in synthesizing a wide range of heterocyclic structures with potential applications in various fields of chemistry (Attanasi et al., 1999).

Fluorophore Development

The development of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the potential of certain chemical compounds in biomedical analysis due to their strong fluorescence and stability in various pH ranges. This research opens up possibilities for using similar compounds in fluorescent labeling and other analytical applications (Hirano et al., 2004).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use this compound only in a well-ventilated area .

Future Directions

The study of new chemical compounds is a key part of advancing science and technology. This compound, with its complex structure and potential reactivity, could be of interest in various fields, including medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

1-(3,4-difluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O4/c1-20-9-5-10(17)16(15-11(9)12(18)19)6-2-3-7(13)8(14)4-6/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOCGCLCJGBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

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